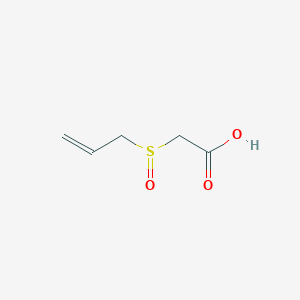
(Allylsulfinyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Allylsulfinyl)acetic acid is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a sulfur-containing compound that is found in garlic and other Allium species. (Allylsulfinyl)acetic acid is a promising candidate for drug development due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of (Allylsulfinyl)acetic acid is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the production of reactive oxygen species (ROS) and modulates the activity of various enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
(Allylsulfinyl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, (Allylsulfinyl)acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(Allylsulfinyl)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It is also stable under normal laboratory conditions and can be stored for extended periods. However, (Allylsulfinyl)acetic acid has some limitations for lab experiments. It is relatively insoluble in water, which can limit its bioavailability and make it difficult to administer to test subjects. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of (Allylsulfinyl)acetic acid. One area of research is the development of novel drug delivery systems that can improve the bioavailability and efficacy of (Allylsulfinyl)acetic acid. Another area of research is the investigation of the potential synergistic effects of (Allylsulfinyl)acetic acid with other compounds, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and chemotherapy agents. Additionally, further studies are needed to elucidate the mechanism of action of (Allylsulfinyl)acetic acid and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
(Allylsulfinyl)acetic acid can be synthesized through various methods. One of the most common methods is the reaction of allyl bromide with sodium sulfinate. This method yields (Allylsulfinyl)acetic acid with a high yield and purity. Another method involves the reaction of allyl chloride with sodium sulfite. This method is less efficient but can still produce (Allylsulfinyl)acetic acid in reasonable yields.
Applications De Recherche Scientifique
(Allylsulfinyl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Inflammation plays a crucial role in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. (Allylsulfinyl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to scavenge free radicals and protect against oxidative stress, which is implicated in the development of various diseases.
Propriétés
Numéro CAS |
137375-86-1 |
|---|---|
Nom du produit |
(Allylsulfinyl)acetic acid |
Formule moléculaire |
C5H8O3S |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
2-prop-2-enylsulfinylacetic acid |
InChI |
InChI=1S/C5H8O3S/c1-2-3-9(8)4-5(6)7/h2H,1,3-4H2,(H,6,7) |
Clé InChI |
WKWMEMNYAAIKAV-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)CC(=O)O |
SMILES canonique |
C=CCS(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



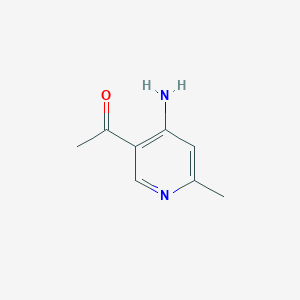
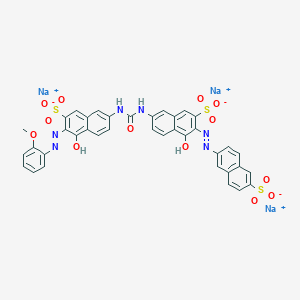
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
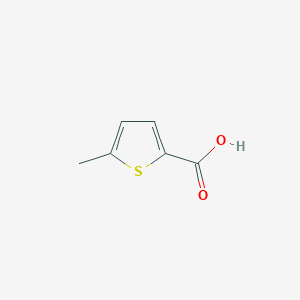
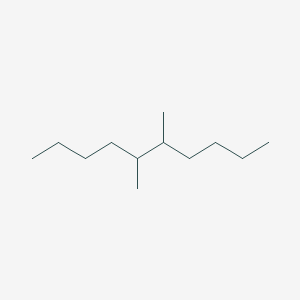
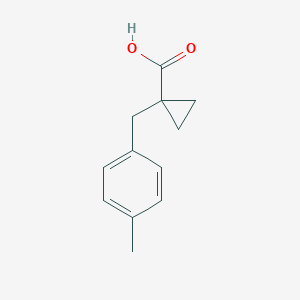
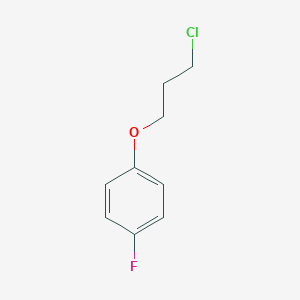
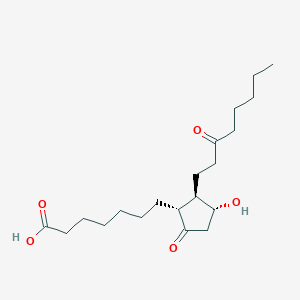
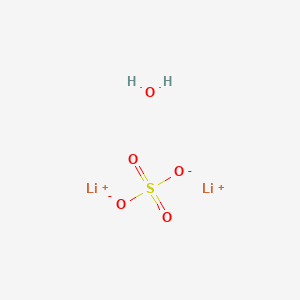
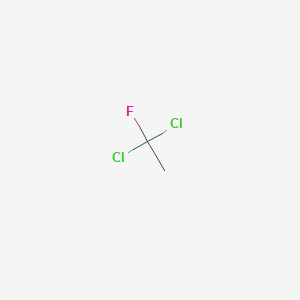
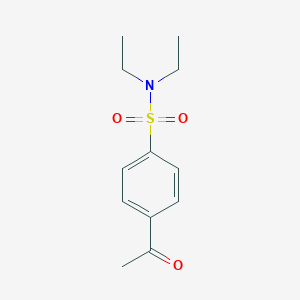
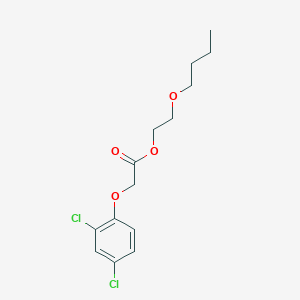
![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)